N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine
Description
N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound featuring a trifluoromethyl group, a piperazine ring, and a pyrimidine core
Properties
Molecular Formula |
C18H22F3N5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H22F3N5/c1-24(2)17-22-8-7-16(23-17)26-11-9-25(10-12-26)13-14-3-5-15(6-4-14)18(19,20)21/h3-8H,9-13H2,1-2H3 |
InChI Key |
NLEJCIUMBNRIDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the trifluoromethyl group and the assembly of the piperazine and pyrimidine rings. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine include:
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
